![molecular formula C17H23NO4 B182802 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid CAS No. 170838-26-3](/img/structure/B182802.png)
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid
Overview
Description
“2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C
. This indicates that it contains a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group. Physical And Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of 95% . It is suitable for use as a linker in chemical reactions . Its storage temperature is 2-8°C .Scientific Research Applications
Asymmetric Synthesis
- Conformationally Constrained D-Lysine Analogue Synthesis: A study by Etayo et al. (2008) describes the asymmetric synthesis of a novel conformationally constrained D-lysine analogue, starting from a 2-substituted 4-piperidone, which includes a tert-butoxycarbonyl group (Etayo, Pablo, R. Badorrey, M. D. Díaz-de-Villegas, & J. Gálvez, 2008).
Enzyme Inhibition
- Acetyl-CoA Carboxylase Inhibition: Novel (4-piperidinyl)-piperazine derivatives, including compounds with a tert-butoxycarbonyl group, were synthesized and evaluated as non-selective inhibitors of ACC1/2, as per the study by Chonan et al. (2011) (Chonan, Tomomichi, Daisuke Wakasugi, D. Yamamoto, et al., 2011).
Biocatalysis and Natural Product Synthesis
- Chiral Building Blocks for Natural Products: Sánchez-Sancho and Herradón (1998) explored the kinetic resolutions of tert-butoxycarbonyl-substituted piperidines for synthesizing chiral building blocks, useful in the creation of natural products and derivatives of pipecolic acid (Sánchez-Sancho, F. & B. Herradón, 1998).
Synthesis of Piperidine Derivatives
- Derivatives for Medicinal Chemistry: Research by Xue et al. (2002) focused on asymmetric syntheses of piperidinedicarboxylic acid derivatives, including tert-butoxycarbonyl-protected analogues, significant in medicinal chemistry applications (Xue, C., Xiao-Yan He, J. Roderick, et al., 2002).
Pharmaceutical Intermediate Synthesis
- Synthesis of Crucial Intermediates: Wei et al. (2010) studied the synthesis process of a tert-butoxycarbonyl piperidine derivative, a crucial intermediate for a pharmaceutical compound, vandetanib (Wei, Zhuang, Zhao Hai-yong, Sun Xiao-qiang, & Wang Zhe, 2010).
Radiolabeling in Bioactive Molecules
- Mixed Ligand Tricarbonyl Complexes: Mundwiler et al. (2004) discuss mixed ligand fac-tricarbonyl complexes involving tert-butoxycarbonyl-substituted compounds, demonstrating applications in labeling bioactive molecules (Mundwiler, S., M. Kündig, K. Ortner, & R. Alberto, 2004).
Asymmetric Synthesis of Antidepressant Intermediates
- Synthesis of Antidepressant Intermediates: Yamashita et al. (2015) explored the synthesis of specific piperidine derivatives, including the use of tert-butoxycarbonyl, for the creation of antidepressant intermediates (Yamashita, M., Naohiro Taya, Mitsuyoshi Nishitani, et al., 2015).
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase. This binding leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential impact of the rigidity in the linker region .
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system when it is part of a PROTAC . This can lead to the downregulation of the target protein’s function in the cell.
Action Environment
The storage temperature for the compound is recommended to be 2-8°c , suggesting that temperature could be a factor in its stability.
Safety and Hazards
This compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a GHS07 and GHS09 pictogram, and its hazard statements include H315, H317, H319, and H410 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170838-26-3 | |
Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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